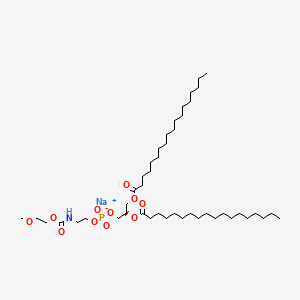
1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as leucine hydrochloride, is an essential amino acid that is commonly found in dietary proteins. It is a nonpolar, aliphatic amino acid that is one of the three branched-chain amino acids (BCAAs), along with valine and isoleucine. Leucine is important for protein synthesis, muscle growth, and repair, and has been the subject of extensive scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride is significant in the synthesis of various heterocyclic compounds. It is utilized in preparing pyrrolidin-2-ones and derivatives, which are crucial in pharmaceuticals for creating new medicinal molecules with improved biological activity. This process involves introducing different substituents into the nucleus of pyrrolidin-2-ones to enhance their effectiveness (Rubtsova et al., 2020).
Extraction and Purification Processes
The compound plays a role in the extraction and purification processes in the pharmaceutical industry. For example, its structural analogues are involved in the extraction of pyridine-3-carboxylic acid, a compound widely used in food, pharmaceutical, and biochemical industries. This extraction is vital for intensifying the production of acid through enzymatic conversion or biosynthesis (Kumar & Babu, 2009).
Development of Antibacterial Agents
This compound is significant in synthesizing compounds with antibacterial properties. It's instrumental in creating molecules that exhibit anti-inflammatory, analgesic, antipyretic, and even ulcerogenic activities. This makes it an important component in the development of new antibacterial drugs (Abignente et al., 1982).
Synthesis of Pyrrolidine- and Piperidine-Alkanoic Acid Hydrochlorides
This compound is also used in synthesizing pyrrolidine- and piperidine-alkanoic acid hydrochlorides. These processes involve hydrogenation and hydrolysis steps, which are fundamental in pharmaceutical chemistry for creating various drug molecules (Tsui & Wood, 1979).
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)5-10-4-3-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEZFHNTUNVHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















